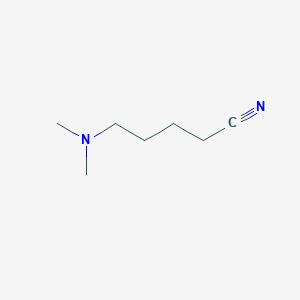
5-(二甲氨基)戊腈
描述
5-(Dimethylamino)pentanenitrile is a chemical compound with the CAS Number: 3209-45-8 and a molecular weight of 126.2 . It is a colorless to yellow liquid and contains a total of 22 bonds; 8 non-H bond(s), 1 multiple bond(s), 4 rotatable bond(s), 1 triple bond(s), 1 tertiary amine(s) (aliphatic), and 1 nitrile(s) (aliphatic) .
Synthesis Analysis
The synthesis of 5-(Dimethylamino)pentanenitrile involves several methods . One of the methods involves the reaction in tetrahydrofuran and water for 2 hours under heating conditions .Molecular Structure Analysis
The molecular structure of 5-(Dimethylamino)pentanenitrile contains a total of 23 atoms; 14 Hydrogen atom(s), 7 Carbon atom(s), and 2 Nitrogen atom(s) . It also contains 1 tertiary amine(s) (aliphatic), and 1 nitrile(s) (aliphatic) .Physical And Chemical Properties Analysis
5-(Dimethylamino)pentanenitrile is a colorless to yellow liquid . It has a molecular weight of 126.2 . The storage temperature is +4C .科学研究应用
电化学研究和络合物形成
5-(二甲氨基)戊腈衍生物已被合成并用于各种研究应用中,包括新型化合物形成和电化学研究。例如,已合成带有二甲氨基取代基的新型钛酞菁,展示了5-(二甲氨基)戊腈衍生物参与络合物形成和电化学反应的能力。使用循环伏安法和方波伏安法技术对这些化合物进行了研究,揭示了它们在氧化反应期间的电聚合特性(Bıyıklıoğlu, 2014)。
膜制造
5-(二甲氨基)戊腈衍生物在微孔聚(偏二氟乙烯)中空纤维膜的制造中也得到了应用。利用这些衍生物作为溶剂系统的一部分,促进了具有高透水性和β-多晶型物形成等理想性质的膜的形成,展示了5-(二甲氨基)戊腈在材料科学中的多功能性(Hassankiadeh et al., 2015)。
一氧化氮合酶抑制剂
在制药领域,5-(二甲氨基)戊腈衍生物已被研究为一氧化氮合酶抑制剂,特别关注设计具有更好抑制效力的化合物。这些研究有助于了解这些化合物的分子相互作用和潜在治疗应用(Ulhaq et al., 1998)。
催化和有机合成
此外,5-(二甲氨基)戊腈衍生物已参与催化过程和有机合成。例如,它们已被用于复杂有机分子的合成中,展示了它们在构建具有材料科学和药物发现潜在应用的化合物的效用(Romero et al., 2012)。
安全和危害
属性
IUPAC Name |
5-(dimethylamino)pentanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c1-9(2)7-5-3-4-6-8/h3-5,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUNJHMIOVRBSAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Dimethylamino)pentanenitrile | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

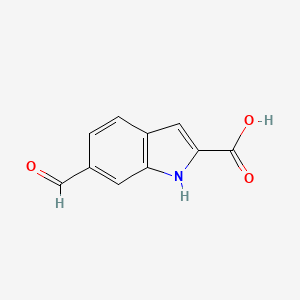
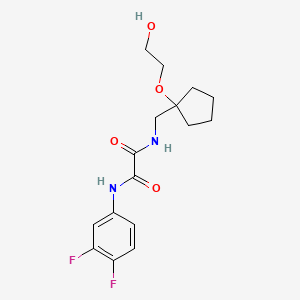
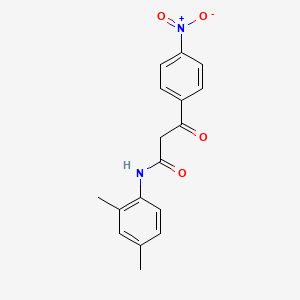
![1-(2-Methyl-1-oxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one](/img/structure/B2648897.png)
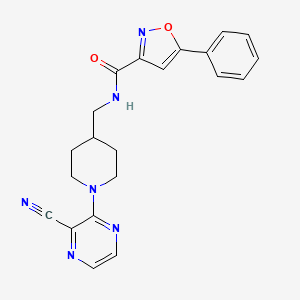
![2-Chloro-N-[[(2R,3S)-1-cyclopropyl-2-(2-methylpyrazol-3-yl)piperidin-3-yl]methyl]propanamide](/img/structure/B2648901.png)
![1-[(6-Chloropyridin-2-yl)methyl]cyclobutan-1-amine;dihydrochloride](/img/structure/B2648903.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2648906.png)
![N-(4-methylbenzyl)-4-[(4-propylphenyl)sulfonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxamide](/img/structure/B2648908.png)

![7-[Phenyl(pyridin-2-ylamino)methyl]quinolin-8-ol](/img/structure/B2648910.png)
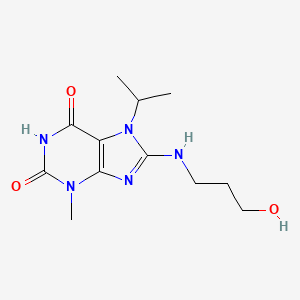
![2-amino-4-(3-chlorophenyl)-7-methyl-6-(2-morpholinoethyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2648912.png)